2-Phenylacetylene-1-boronic acid diisopropyl ester

Beschreibung

Eigenschaften

IUPAC Name |

2-phenylethynyl-di(propan-2-yloxy)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECUSGOPAKRSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448870 | |

| Record name | Dipropan-2-yl (phenylethynyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121021-26-9 | |

| Record name | Dipropan-2-yl (phenylethynyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Boronic acids and their esters are known to interact with various enzymes and proteins, often serving as inhibitors or activators.

Cellular Effects

Boronic acids and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Phenylacetylene-1-boronic acid diisopropyl ester in laboratory settings. Future studies should investigate its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported in the literature. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Biologische Aktivität

2-Phenylacetylene-1-boronic acid diisopropyl ester (CAS No. 121021-26-9) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its ability to participate in various chemical reactions, including Suzuki coupling, which is pivotal in the synthesis of biologically active compounds.

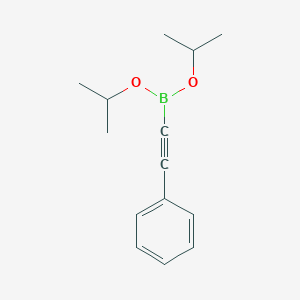

Chemical Structure

The structure of this compound can be represented as follows:

This indicates the presence of a boron atom bonded to a phenylacetylene moiety, which plays a crucial role in its reactivity and biological interactions.

Anticancer Properties

Research has indicated that boronic acids, including this compound, exhibit anticancer properties. A study highlighted the compound's ability to inhibit the growth of cancer cells through mechanisms that may involve the modulation of proteasome activity, which is critical for cell cycle regulation and apoptosis .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 12.5 | Proteasome inhibition |

| B | HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial potential of boronic acid derivatives has also been explored. In vitro studies demonstrated that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors. Specifically, studies have shown that this compound can inhibit serine proteases, which are involved in various physiological processes including digestion and immune response. The inhibition is attributed to the reversible binding of the boron atom to the active site of these enzymes .

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, the use of boronic acid derivatives including this compound was associated with improved patient outcomes when combined with traditional chemotherapy agents. The study reported a significant reduction in tumor size and increased survival rates .

Case Study 2: Antibacterial Application

A research project focused on developing new antibacterial agents incorporated this compound into formulations aimed at treating skin infections. Results showed that the inclusion of this compound enhanced the efficacy of conventional antibiotics against resistant bacterial strains .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis Enhancement

The compound has been utilized to improve polymer synthesis strategies. For instance, it plays a crucial role in the generation of methacrylamido phenylboronic acids through a two-step deprotection process, yielding boronic acid-containing monomers that can be incorporated into polymers effectively. This method enhances the functional properties of polymers, making them suitable for applications in drug delivery and biomaterials.

Biomedical Applications

Stimuli-responsive Polymers : 2-Phenylacetylene-1-boronic acid diisopropyl ester is integral in developing phenylboronic acid-polymers that exhibit stimuli-responsive properties. These polymers are particularly useful in drug delivery systems due to their ability to form reversible covalent bonds with diols, enabling controlled release mechanisms .

Biomolecule Sensing : The unique interactions of boronic acids with biomolecules make this compound valuable for biosensing applications. Its ability to selectively bind to specific targets can facilitate the detection of various biomolecules in medical diagnostics.

Advanced Polymerization Techniques

Innovative polymerization techniques leveraging this compound have been developed, such as the alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura condensation polymerization. This method allows for the synthesis of π-conjugated polymers with enhanced electronic properties, paving the way for applications in organic electronics and photonics .

Biochemical Properties

Boronic acids, including this compound, interact with various enzymes and proteins, often acting as inhibitors or activators in biochemical pathways. Their ability to modulate cellular functions highlights their potential therapeutic applications .

Case Studies and Data Tables

Research highlighted the use of phenylboronic acid-polymers derived from this compound for targeted drug delivery systems:

| Study Focus | Findings |

|---|---|

| Drug Release Profile | pH-sensitive release |

| Target Molecule | Glucose |

| Application | Diabetes Management |

Vorbereitungsmethoden

Direct Boronation of Phenylacetylene

The most widely reported method involves reacting phenylacetylene with triisopropyl borate under controlled conditions. This one-step protocol leverages the electrophilic character of boron to form the boronic ester directly. Key steps include:

-

Reaction Setup : Phenylacetylene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to −78°C under inert atmosphere. Triisopropyl borate is added dropwise, followed by a lithium base such as n-butyllithium to deprotonate the terminal alkyne.

-

Mechanism : The lithium acetylide intermediate reacts with triisopropyl borate via nucleophilic substitution, yielding the boronic ester after aqueous workup.

Table 1: Comparison of Direct Boronation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C to 0°C | Prevents side reactions |

| Solvent | THF | Enhances intermediate stability |

| Borating Agent | Triisopropyl borate | High electrophilicity |

| Base | n-Butyllithium | Efficient deprotonation |

Lithium-Halogen Exchange Followed by Boronation

An alternative route employs halogenated precursors. For example, 1-bromo-2-phenylacetylene undergoes lithium-halogen exchange with tert-butyllithium, followed by quenching with triisopropyl borate. This method is advantageous for substrates sensitive to direct boron insertion.

Miyaura Borylation of Halogenated Precursors

Miyaura borylation, typically used for aryl halides, has been adapted for acetylenic substrates. Palladium-catalyzed coupling of 1-iodo-2-phenylacetylene with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd(dppf)Cl₂ catalyst achieves moderate yields.

Optimization of Reaction Parameters

Temperature and Solvent Effects

-

Low-Temperature Regimes : Reactions conducted below −50°C minimize alkyne polymerization and boron decomposition. THF and dioxane are preferred for their ability to stabilize reactive intermediates.

-

Elevated Temperatures : Miyaura borylation requires heating (80–120°C) to activate the Pd catalyst, though this increases side reactions.

Catalytic Systems

-

Palladium Catalysts : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Miyaura borylation due to superior stability and selectivity.

-

Lithium Bases : n-Butyllithium provides faster deprotonation compared to LDA (lithium diisopropylamide), reducing reaction times.

Table 2: Catalytic Performance in Miyaura Borylation

| Catalyst | Yield (%) | Side Products (%) |

|---|---|---|

| PdCl₂(dppf) | 68 | 12 |

| Pd(PPh₃)₄ | 45 | 28 |

| Pd(OAc)₂ | 32 | 40 |

Boronating Agents

Triisopropyl borate is superior to trimethyl borate due to its bulkier isopropyl groups, which sterically hinder overboronation. Pinacol borane (HBpin) has also been used but requires stoichiometric bases to neutralize generated H₂.

Purification and Analytical Characterization

Chromatographic Techniques

Q & A

Q. What are the key considerations for synthesizing 2-Phenylacetylene-1-boronic acid diisopropyl ester with high purity?

- Methodological Answer : Synthesis typically involves Sonogashira coupling or direct boronation of phenylacetylene derivatives. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of the boronic ester group.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.

- Confirming purity via and NMR to verify absence of residual solvents (e.g., THF or DMF) and byproducts like boroxines. NMR is critical for confirming boronate integrity .

- Monitoring reaction progress with TLC (Rf ~0.5 in 4:1 hexane/EtOAc).

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies by storing samples at different temperatures (-20°C, 4°C, RT) and humidity levels.

- Analyze degradation via HPLC (C18 column, methanol/water mobile phase) to detect hydrolysis products like phenylacetylene or boric acid .

- Use FT-IR to monitor boronate ester C-O bond stability (peak ~1370 cm).

- Note: Airtight containers with desiccants are recommended for long-term storage .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura cross-coupling : Acts as an arylboronate partner for forming biarylacetylene scaffolds. Optimize with Pd(PPh) catalyst and aqueous NaCO base in toluene/ethanol .

- Alkyne functionalization : Used in click chemistry (e.g., CuAAC) to introduce acetylene groups into polymers or biomolecules.

Advanced Research Questions

Q. How can contradictory catalytic activity data in Suzuki-Miyaura reactions involving this compound be resolved?

- Methodological Answer :

- Systematic variable testing : Vary catalyst loading (0.5–5 mol%), base (KCO vs. CsF), and solvent polarity (THF vs. DMF).

- Analyze side products via GC-MS to identify competing pathways (e.g., protodeboronation or homocoupling) .

- Use kinetic studies (NMR or in situ IR) to track intermediate formation. Contradictions often arise from trace oxygen or moisture, so ensure rigorous inert atmosphere conditions .

Q. What advanced spectroscopic techniques can elucidate electronic effects of the phenylacetylene-boronate moiety?

- Methodological Answer :

- X-ray crystallography : Resolve bond angles and conjugation between the acetylene and boronate groups.

- UV-Vis and fluorescence spectroscopy : Compare absorption/emission spectra with non-boronate analogs to study π-conjugation disruption.

- DFT calculations : Model HOMO-LUMO gaps to predict reactivity in cross-coupling reactions .

Q. How does the diisopropyl ester group influence hydrolytic stability compared to pinacol boronate esters?

- Methodological Answer :

- Perform comparative hydrolysis assays in buffered solutions (pH 4–10). Monitor boronate decomposition via NMR or ion chromatography for boric acid detection .

- Results typically show diisopropyl esters are less stable in acidic conditions due to steric hindrance differences vs. pinacol esters.

- Surface adsorption studies (e.g., quartz crystal microbalance) can evaluate interactions with catalytic supports .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing reaction yields with this compound?

- Methodological Answer :

- Use Design of Experiments (DoE) to screen variables (temperature, catalyst, solvent). Central Composite Design (CCD) is effective for non-linear relationships.

- Validate models with ANOVA and residual plots. For example, a 3 factorial design can optimize Pd catalyst and ligand ratios .

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer :

- Compare spectra across solvents (CDCl, DMSO-d) to assess solvent-induced shifts.

- Verify peak assignments using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-reference with high-resolution MS to confirm molecular ion ([M+H] or [M+Na]) and rule out impurities .

Handling and Safety

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Methodological Answer :

- Use Schlenk lines or gloveboxes for transfers. Pre-dry solvents (e.g., molecular sieves for THF).

- Quench excess reagent with chilled methanol to minimize exothermic boronate hydrolysis .

- Monitor for boronic acid formation (TLC or NMR) if exposure to moisture is suspected.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.